5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a combination of bromine, chlorine, benzothiazole, dimethylaminoethyl, and thiophene carboxamide groups
Properties
IUPAC Name |
5-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3OS2.ClH/c1-20(2)7-8-21(15(22)12-5-6-14(17)23-12)16-19-11-4-3-10(18)9-13(11)24-16;/h3-6,9H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALZACKHCDBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrCl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the bromo and chloro substituents. The final steps involve the coupling of the thiophene carboxamide and the dimethylaminoethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the nitro groups if present.
Substitution: Halogen substitution reactions can occur, especially involving the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-BROMO-5-CHLORO-1,3-BENZOXAZOL-2(3H)-ONE
- 6-BROMO-3-(HYDROXYMETHYL)-1,3-BENZOTHIAZOL-2(3H)-ONE HYDRATE
- ETHYL 6-BROMO-5-(3,3-DIMETHYL-2-OXOBUTOXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
What sets 5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE apart from similar compounds is its specific combination of functional groups
Biological Activity
5-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C12H12BrClN2OS, with a molecular weight of approximately 327.75 g/mol. The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Synthesis
The synthesis of the compound typically involves the reaction of 5-bromo-1,3-benzothiazole derivatives with dimethylaminoethyl thiophene carboxamides. Various synthetic routes have been explored to optimize yield and purity, often utilizing palladium-catalyzed reactions or other coupling methods to achieve the desired product efficiently .
Antimicrobial Activity
Research has shown that compounds related to benzothiazole exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for several related compounds has been reported as low as 50 µg/mL against multiple pathogens, indicating strong antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown selective cytotoxicity against tumorigenic cell lines while exhibiting minimal toxicity towards normal cells. For example, certain derivatives have been reported with effective concentrations (EC50) in the range of 28–290 ng/mL against specific cancer cell lines .
Case Studies
- In Vitro Studies : A study conducted on a series of benzothiazole derivatives found that certain compounds exhibited IC50 values as low as 0.004 µM against T-cell proliferation, suggesting strong immunomodulatory effects .
- Cytotoxicity Tests : In tests against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), several related compounds demonstrated significant antiproliferative activities, affirming the potential of benzothiazole derivatives in cancer therapy .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antibacterial | Various Bacteria | 50 µg/mL |
| Antifungal | Various Fungi | 50 µg/mL |
| Anticancer | MDA-MB-231 | EC50 = 30 ng/mL |
| Anticancer | NUGC-3 | EC50 = 28 ng/mL |
| T-cell Proliferation | Human T-cells | IC50 = 0.004 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
